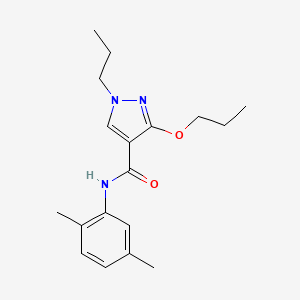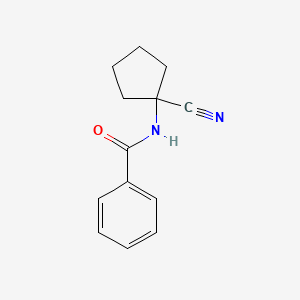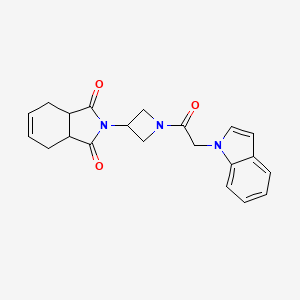
2-(1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindol-1,3(2H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole is a key component of many natural substances, such as the amino acid tryptophan. The compound also contains an azetidine ring, which is a four-membered cyclic amine. Furthermore, it has a dione group, which consists of two carbonyl groups (C=O) on the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The indole and azetidine rings would add rigidity to the structure, while the dione group could potentially form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dione group could make it more polar and therefore more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
- Die Verbindung wurde als kovalenter Inhibitor von KRASG12C untersucht, einer mutierten Form von KRAS, die häufig in verschiedenen Krebsarten vorkommt, darunter Lungenadenokarzinome und kolorektale Karzinome .
Krebstherapie und KRAS-Inhibition
Antioxidative Eigenschaften
Wirkmechanismus
Target of Action
The compound 2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a covalent inhibitor of the protein KRASG12C . KRAS is a GTPase that regulates many cellular processes, including proliferation, survival, and differentiation . The KRAS p.G12C mutation, which occurs in a significant percentage of lung adenocarcinomas and colorectal cancers, represents an attractive therapeutic target for covalent inhibitors .
Mode of Action
This compound interacts with its target, KRASG12C, through a covalent bond . The presence of cysteine at position 12 in KRASG12C protects bound GTP from the rapid regulated hydrolysis catalyzed by GTPase activating protein (GAP) family proteins, resulting in overall pathway activation . The compound binds to cysteine 12 of GDP-KRASG12C, inhibiting downstream signaling in a KRASG12C-specific manner .
Biochemical Pathways
The compound 2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione affects the RAS signaling pathway . By inhibiting KRASG12C, it disrupts the normal function of this protein, which is to control the activity of several critical signaling pathways that regulate cell differentiation, proliferation, and survival .
Result of Action
The result of the action of 2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is the inhibition of downstream signaling in a KRASG12C-specific manner . This inhibition disrupts the normal function of KRASG12C, affecting cell differentiation, proliferation, and survival .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(13-22-10-9-14-5-1-4-8-18(14)22)23-11-15(12-23)24-20(26)16-6-2-3-7-17(16)21(24)27/h1-5,8-10,15-17H,6-7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCYRTZNFAPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

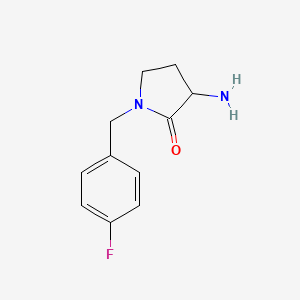
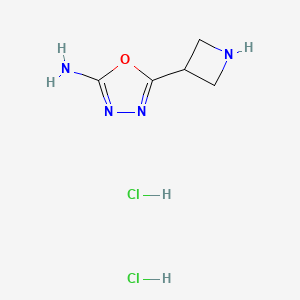
![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)
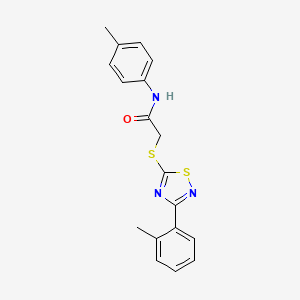

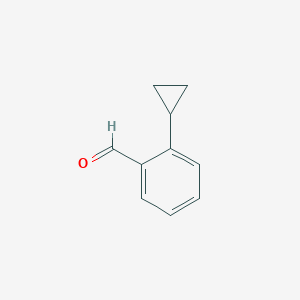
![4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442097.png)
![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2442100.png)
![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)
![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)
![2-(4-methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid](/img/structure/B2442105.png)
